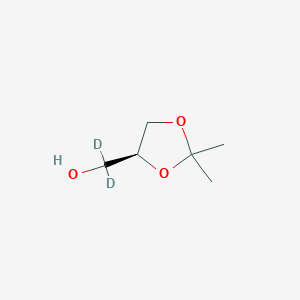
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 typically involves the use of deuterated reagents to introduce deuterium into the molecule. One common method is the reduction of a precursor compound using a deuterated reducing agent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize yield and purity. The use of automated systems and continuous monitoring ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Deuterated reducing agents such as lithium aluminum deuteride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol is a versatile compound with applications in organic synthesis and the pharmaceutical industry . It is also known as (S)-(+)-1,2-O-Isopropylidene-sn-glycerol or (S)-Glycerol acetonide .
General Information and Properties
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol has the molecular formula C6H12O3 . It typically presents as a liquid . It has a refractive index of n20/D 1.434 . The boiling point is 72-73 °C at 8 mmHg . The density of the compound is 1.062 g/mL at 25 °C . It is a combustible liquid with a flash point of 79 °C .
Applications
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol is widely utilized in research . Its main applications are:
- Pharmaceutical Development It serves as a key intermediate in the synthesis of various pharmaceutical agents, enhancing the efficiency of drug formulation processes .
- Organic Synthesis It is employed in organic chemistry as a versatile building block for creating complex molecules, allowing researchers to explore new chemical pathways . It can be used for solvent-free preparation of intermediate products .
- Flavor and Fragrance Industry The compound is used in the formulation of flavors and fragrances, providing unique aromatic properties that enhance consumer products .
- Polymer Chemistry It acts as a monomer in the production of specialty polymers, contributing to materials with tailored properties for specific applications .
- Analytical Chemistry This chemical is utilized in analytical methods for detecting and quantifying other compounds, aiding in quality control and research analysis .
Wirkmechanismus
The mechanism of action of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The presence of deuterium can alter the compound’s reactivity and stability, making it useful in studies that require precise control over reaction kinetics and mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: The non-deuterated version of the compound.
2,2-Dimethyl-1,3-dioxolane-4-methanol-d1: A partially deuterated version with one deuterium atom.
Uniqueness
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 is unique due to its fully deuterated methanol group, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The presence of deuterium also enhances the compound’s stability and alters its chemical reactivity, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C6H12O3 |
|---|---|
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
dideuterio-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1/i3D2 |
InChI-Schlüssel |
RNVYQYLELCKWAN-YVKXTFNSSA-N |
Isomerische SMILES |
[2H]C([2H])([C@H]1COC(O1)(C)C)O |
Kanonische SMILES |
CC1(OCC(O1)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















